2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-OL
CAS No.:
Cat. No.: VC17772741
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O2 |
|---|---|
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 2-(2-methoxy-4,6-dimethylphenyl)ethanol |
| Standard InChI | InChI=1S/C11H16O2/c1-8-6-9(2)10(4-5-12)11(7-8)13-3/h6-7,12H,4-5H2,1-3H3 |
| Standard InChI Key | WQDWRHAHBBKTDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)OC)CCO)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring substituted at the 2-position with a methoxy group () and at the 4- and 6-positions with methyl groups (). An ethyl chain terminating in a hydroxyl group () is attached to the aromatic core. This arrangement creates a sterically hindered environment due to the ortho-methoxy group, which influences electronic distribution and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | 2-(2-Methoxy-4,6-dimethylphenyl)ethan-1-ol |
| Key Functional Groups | Methoxy, methyl, phenolic hydroxyl |
Synthesis and Chemical Reactivity
Synthetic Pathways
The primary synthesis route involves the alkylation of 2-methoxy-4,6-dimethylphenol with ethylene oxide under basic conditions. A representative procedure includes:
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Dissolving 2-methoxy-4,6-dimethylphenol in a polar aprotic solvent (e.g., tetrahydrofuran).
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Adding a base (e.g., potassium hydroxide) to deprotonate the phenolic hydroxyl group.
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Introducing ethylene oxide at 60–80°C under reflux, followed by quenching with aqueous acid to yield the product.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Temperature | 60–80°C |
| Catalyst | KOH or NaOH |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Time | 4–6 hours |
Reactivity and Functionalization
The hydroxyl and methoxy groups enable diverse derivatization:
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Esterification: Reaction with acyl chlorides or anhydrides to form esters, enhancing lipophilicity for pharmaceutical applications.
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Etherification: Alkylation of the hydroxyl group to produce ether derivatives, useful in polymer chemistry .
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Oxidation: Controlled oxidation of the primary alcohol to a carboxylic acid, though this may require protection of the aromatic moieties to prevent side reactions .
Materials Science Applications
The phenolic hydroxyl group enables participation in polymerization reactions. Potential uses include:
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